molecular formula C28H30FN5O2S B2751582 3-butyl-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034371-91-8

3-butyl-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2751582
CAS No.: 2034371-91-8
M. Wt: 519.64
InChI Key: IYYYFVXFNPRRQO-UHFFFAOYSA-N
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Description

This compound is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds that have been studied for their potential biological activities . The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the piperazine ring could impart some degree of flexibility to the molecule, while the aromatic rings would contribute to its rigidity .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the thioether group might be susceptible to oxidation, and the piperazine ring could potentially undergo reactions at the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water .

Scientific Research Applications

Antimicrobial and Antitumor Activities

  • Compounds related to the specified chemical structure, involving modifications and derivatives, have been studied for their antimicrobial properties against various microorganism strains. Notably, certain derivatives have shown high antimicrobial activity, indicating potential utility in addressing antibiotic resistance (L. Yurttaş et al., 2016).
  • Additionally, related compounds have demonstrated significant antitumor activities against several tumor cell lines, highlighting their potential in cancer therapy. The cytotoxic activity of these compounds was evaluated in vitro and in vivo, with specific derivatives showing promising results in combating human carcinoma without causing undesirable effects in animal models (H. Naito et al., 2005).

Synthesis and Characterization

  • Research into the synthesis and characterization of related compounds, including the evaluation of their biological activities, has contributed to the understanding of their potential applications. Studies have covered aspects such as structural analysis through NMR, LCMS, and X-ray diffraction, and have explored their antibacterial and anthelmintic activities (C. Sanjeevarayappa et al., 2015).

Potential for Addressing Resistant Bacterial Strains

  • Novel 8-fluoro Norfloxacin derivatives, including piperazinyl derivatives, have been synthesized and assessed for their antibacterial activity against resistant strains of Staphylococcus aureus. These studies suggest the potential of such compounds in developing new antibacterial agents capable of overcoming resistance issues (N. Sunduru et al., 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many piperazine derivatives are active in the central nervous system, so this compound might have similar activities .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its potential uses in medicine or other fields .

Properties

IUPAC Name

3-butyl-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30FN5O2S/c1-2-3-13-34-27(36)26-25(23(18-30-26)20-7-5-4-6-8-20)31-28(34)37-19-24(35)33-16-14-32(15-17-33)22-11-9-21(29)10-12-22/h4-12,18,30H,2-3,13-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYYFVXFNPRRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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